2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide
Overview
Description
The compound is a derivative of 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole . Pyrazole derivatives have been used in certain antidepressants, antihypertensive drug molecules, and anti-arrhythmic. They also have good activities in antibacterial, anticancer, anticonvulsant, antidepressant, and anti-inflammatory .
Synthesis Analysis
An efficient synthesis of 1,3,5-trisubstituted-1H-pyrazoles was developed via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst . The reaction has simple operation, metal-free catalysis, acid or base free catalysis .Chemical Reactions Analysis
The synthesis of similar compounds often involves reactions such as esterification, hydrazination, salt formation, and cyclization . Conversion of an intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines, is also a common step .Scientific Research Applications
Synthesis and Characterization
- Compounds structurally similar to 2-[(4-chlorophenyl)sulfanyl]-N-(5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl)acetamide have been synthesized and characterized through various methods. For instance, Salian, Narayana, and Sarojini (2017) synthesized and characterized a related compound using spectroscopic techniques like FT-IR, NMR, and LCMS, demonstrating its potential for various applications in chemistry and pharmacology (Salian, Narayana, & Sarojini, 2017).
Molecular Conformations and Hydrogen Bonding
- Research by Narayana et al. (2016) on closely related compounds highlighted their diverse molecular conformations and the role of hydrogen bonding in their structures. This study provides insights into the molecular structure and potential interactions of these compounds (Narayana, Yathirajan, Rathore, & Glidewell, 2016).
Antibacterial Activity and QSAR Studies
- Desai et al. (2008) conducted research on similar compounds, demonstrating their moderate to good activity against gram-positive and gram-negative bacteria. The study also included QSAR (Quantitative Structure-Activity Relationship) analysis, indicating the influence of structural and physicochemical parameters on their antibacterial properties (Desai, Shah, Bhavsar, & Saxena, 2008).
Coordination Complexes and Antioxidant Activity
- Chkirate et al. (2019) synthesized pyrazole-acetamide derivatives and explored their coordination complexes, highlighting the impact of hydrogen bonding on the self-assembly process. The study also evaluated their significant antioxidant activity (Chkirate, Fettach, Karrouchi, Sebbar, Essassi, Mague, Radi, El Abbes Faouzi, Adarsh, & Garcia, 2019).
Pharmacophore Hybridization and Anticancer Properties
- Research by Yushyn, Holota, and Lesyk (2022) on a related compound involved pharmacophore hybridization, a technique used for designing drug-like molecules with potential anticancer properties. Their study proposed a cost-effective synthesis approach and evaluated the compound's anticancer activity (Yushyn, Holota, & Lesyk, 2022).
Computational Analysis and Biological Evaluation
- Mary, Pradhan, and James (2022) characterized a similar antiviral molecule through vibrational spectroscopy, computational approaches, and pharmacokinetic properties. Their research provides insights into the molecular interactions and potential biological applications of these compounds (Mary, Pradhan, & James, 2022).
Future Directions
Mechanism of Action
Target of Action
The compound contains a pyrazole moiety, which is a common feature in many biologically active molecules. Pyrazole derivatives have been used in certain antidepressants , antihypertensive drug molecules , and anti-arrhythmic . They also have good activities in antibacterial , anticancer , anticonvulsant , antidepressant , and anti-inflammatory .
Biochemical Pathways
Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Many pyrazole derivatives affect pathways related to inflammation, cancer, and neurological disorders .
Pharmacokinetics
Many pyrazole derivatives are well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
Based on the activities of other pyrazole derivatives, it could potentially have effects such as reducing inflammation, inhibiting cancer cell growth, or modulating neurological activity .
Action Environment
The efficacy and stability of this compound could potentially be influenced by various environmental factors, such as pH, temperature, and the presence of other substances in the body. Without specific studies on this compound, it’s difficult to say for sure .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O2S/c18-12-6-8-14(9-7-12)24-11-16(22)19-15-10-17(23)21(20-15)13-4-2-1-3-5-13/h1-9H,10-11H2,(H,19,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHQNPDPEAIYATG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)CSC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701324197 | |
Record name | 2-(4-chlorophenyl)sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
359.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID50086734 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
298215-05-1 | |
Record name | 2-(4-chlorophenyl)sulfanyl-N-(5-oxo-1-phenyl-4H-pyrazol-3-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701324197 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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